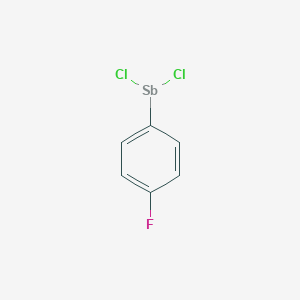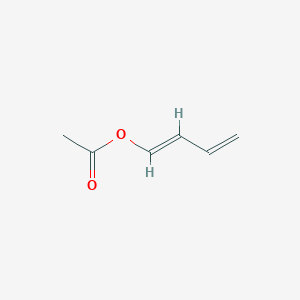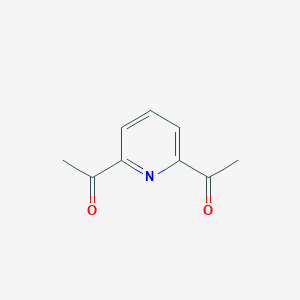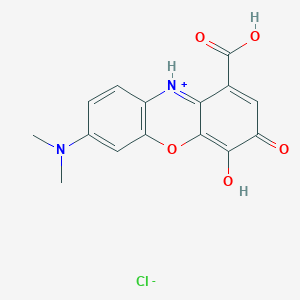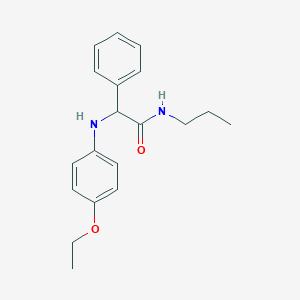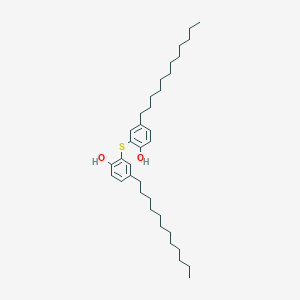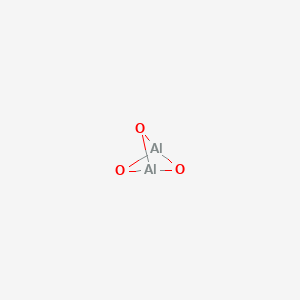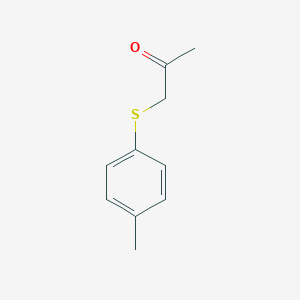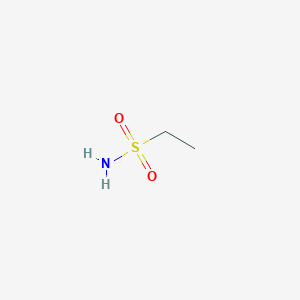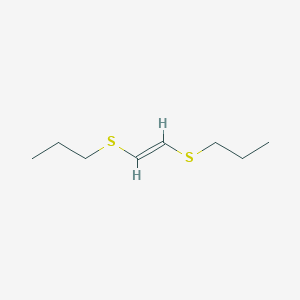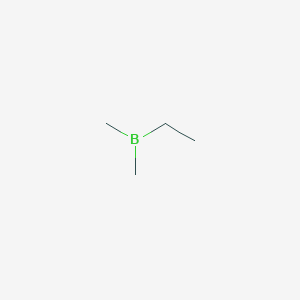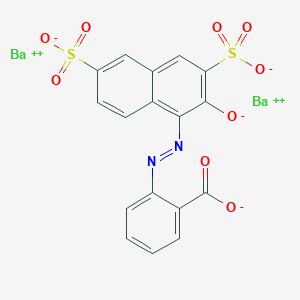
Pigment Red 60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pigment Red 60 is a synthetic organic pigment that belongs to the azo class. It is widely used in various applications such as printing inks, coatings, plastics, and textiles. This pigment has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
Wirkmechanismus
The mechanism of action of Pigment Red 60 involves the absorption of light in the visible region of the spectrum. The pigment absorbs light and undergoes a transition to an excited state. This excited state can interact with other molecules and induce various chemical reactions.
Biochemische Und Physiologische Effekte
Pigment Red 60 has been shown to have no significant toxicity in vitro and in vivo studies. However, some studies have suggested that the pigment may have a potential genotoxic effect. Further studies are needed to confirm this finding.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pigment Red 60 is its stability and resistance to fading. This makes it an ideal pigment for use in various applications. However, the pigment has some limitations, such as its poor solubility in water and low absorption in the near-infrared region.
Zukünftige Richtungen
There are several future directions for research on Pigment Red 60. One potential area of interest is its use in photodynamic therapy for cancer treatment. Another area of interest is its use as a sensitizer in organic solar cells. Further studies are needed to optimize the synthesis method and improve the properties of the pigment for these applications. Additionally, the potential genotoxic effect of the pigment should be further investigated to ensure its safety for use in various applications.
Conclusion:
In conclusion, Pigment Red 60 is a synthetic organic pigment that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method has been optimized to achieve high yield and purity of the pigment. The pigment has been explored for its potential use in optoelectronics, catalysis, and biomedicine. Further studies are needed to optimize the properties of the pigment for these applications and ensure its safety for use.
Synthesemethoden
The synthesis of Pigment Red 60 involves the reaction between diazonium salt and β-naphthol. The reaction takes place in the presence of a catalyst and a solvent. The final product is obtained through filtration and drying. The synthesis method has been optimized to achieve high yield and purity of the pigment.
Wissenschaftliche Forschungsanwendungen
Pigment Red 60 has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and biomedicine. In optoelectronics, the pigment has been used as a sensitizer in dye-sensitized solar cells to improve their efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds. In biomedicine, it has been explored for its potential use in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
1325-16-2 |
|---|---|
Produktname |
Pigment Red 60 |
Molekularformel |
C17H8Ba2N2O9S2 |
Molekulargewicht |
723 g/mol |
IUPAC-Name |
barium(2+);2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.2Ba/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
InChI-Schlüssel |
YHTMVIZFYXXBEW-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
Andere CAS-Nummern |
1325-16-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



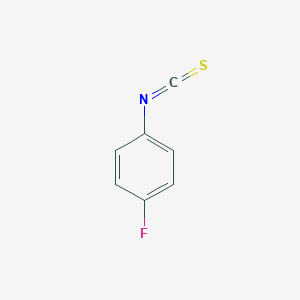
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
